molecular formula C18H16N2O2S B1201260 N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester

N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester

Cat. No. B1201260
M. Wt: 324.4 g/mol
InChI Key: QRANLPFERFBRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester is an aromatic ether.

Scientific Research Applications

Transesterification and Synthesis Processes

  • Transesterification in Atropine-like Compounds : Research by Yarovenko et al. (1967) on transesterification of ethyl esters of phenyl-2-thiazolyl indicates the potential use of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in synthesizing atropine-like compounds (Yarovenko, Mikhaleva, & Khlyupina, 1967).

Pharmacological Research

  • Analogs of Physostigmine : A study by Aeschlimann and Reinert (1931) on the pharmacological action of carbamic esters of phenols, including a basic substituent, suggests relevance in understanding the physiological effects and mechanisms of related compounds (Aeschlimann & Reinert, 1931).

Antioxidant and Antitumor Studies

  • Antioxidant and Antitumor Evaluation : Gouda and Abu-Hashem (2011) discuss the synthesis of thiazolidinone derivatives, including reactions with phenyl isothiocyanate, indicating the potential of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in creating compounds with promising antioxidant and antitumor activities (Gouda & Abu-Hashem, 2011).

Material Science and Organic Chemistry Applications

  • Photovoltaic Properties : Wang et al. (2011) explored the synthesis of low-bandgap polymers based on N-arylcarbazole, demonstrating the role of such compounds in solar cell fabrication (Wang et al., 2011).
  • Synthesis of Dihydropyrimidones : Goss et al. (2009) discuss the enantioselective preparation of dihydropyrimidones, highlighting the use of carbamic acid esters in complex organic syntheses (Goss et al., 2009).

Additional Applications

  • Synthesis of Tritium, Deuterium, and Carbon-14 Labeled Compounds : Ciszewska et al. (1997) describe the synthesis of labeled compounds for use in the treatment of Alzheimer's disease, showcasing the potential of N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester in creating diagnostic and therapeutic agents (Ciszewska et al., 1997).

properties

Product Name

N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

phenyl N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C18H16N2O2S/c1-2-13-8-10-14(11-9-13)16-12-23-17(19-16)20-18(21)22-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,19,20,21)

InChI Key

QRANLPFERFBRNN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
Reactant of Route 2
Reactant of Route 2
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
Reactant of Route 3
Reactant of Route 3
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
Reactant of Route 4
Reactant of Route 4
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
Reactant of Route 5
Reactant of Route 5
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester
Reactant of Route 6
Reactant of Route 6
N-[4-(4-ethylphenyl)-2-thiazolyl]carbamic acid phenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.